molecular formula C16H14N2O2S B472961 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 95240-17-8

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B472961
CAS RN: 95240-17-8
M. Wt: 298.4g/mol
InChI Key: WURMMBDBVFQPPP-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzothiazole ring attached to a phenoxyacetamide group. The benzothiazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available due to the lack of studies on this specific compound .

Scientific Research Applications

Antimycotic Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives demonstrate potent antimycotic activities. These compounds have been synthesized and tested against fungi like Candida albicans and Cryptococcus neoformans, showing that the presence of two amidic groups usually enhances antimycotic activity (Daidone et al., 1988).

Antimicrobial Properties

The synthesis of novel phenoxyacetamide derivatives has led to compounds with significant antimicrobial properties. Despite some compounds showing no antibacterial or antifungal activities at tested concentrations, the exploration in this area highlights the potential of this compound derivatives in antimicrobial applications (Raffa et al., 2002).

Synthesis and Biological Evaluation

The diastereoselective synthesis of benzothiazole β-lactam hybrids using these compounds has been explored. These hybrids, starting from (benzo[d]thiazol-2-yl)phenol, were evaluated for their antimicrobial activities, showcasing moderate activities against various bacterial strains and highlighting potential medicinal applications (Alborz et al., 2018).

Synthesis for Julia Olefination

This compound derivatives have been used in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing their utility in Julia olefination. These compounds exhibit varied selectivity under different conditions, marking their significance in synthetic chemistry (Ghosh et al., 2009).

Synthesis of Antitumor Compounds

The synthesis of substituted benzothiazole derivatives has shown that these compounds have varied pharmacological and biological activities, including significant anti-inflammatory and antibacterial activity. These findings suggest a potential for these derivatives in therapeutic applications (Hunasnalkar et al., 2010; Chidrawar, 2016).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURMMBDBVFQPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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